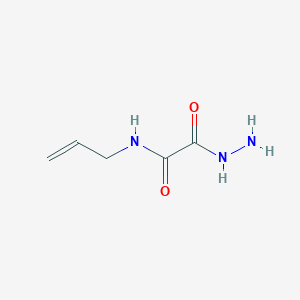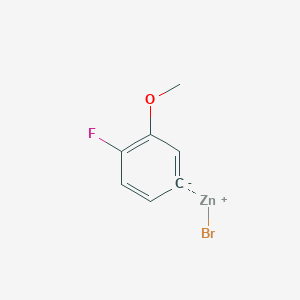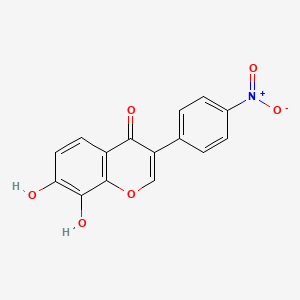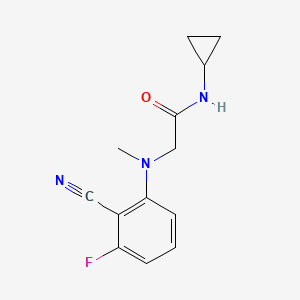
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyano group, a fluorine atom, and a cyclopropylacetamide moiety, makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitrile Formation:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with cyclopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, while the cyclopropylacetamide moiety may influence the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-fluoropyridine: Shares the cyano and fluorine groups but differs in the rest of the structure.
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate: Contains a similar aromatic ring with cyano and fluorine groups but has a different functional group.
N-(2-Cyano-3-fluorophenyl)pyrrole: Another compound with a cyano and fluorine-substituted aromatic ring.
Uniqueness
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds listed above
Propriétés
Formule moléculaire |
C13H14FN3O |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
2-(2-cyano-3-fluoro-N-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H14FN3O/c1-17(8-13(18)16-9-5-6-9)12-4-2-3-11(14)10(12)7-15/h2-4,9H,5-6,8H2,1H3,(H,16,18) |
Clé InChI |
SIAAJHOQRJNADR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC1CC1)C2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


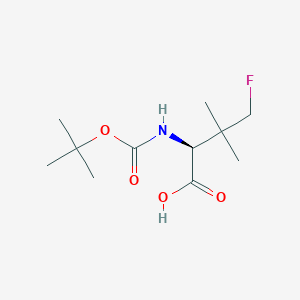
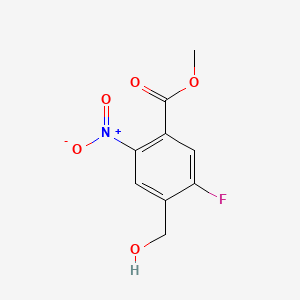

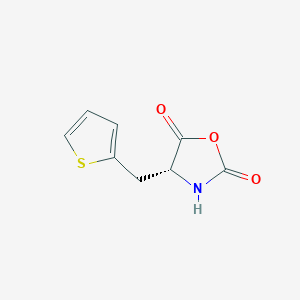
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

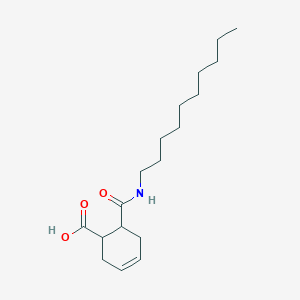

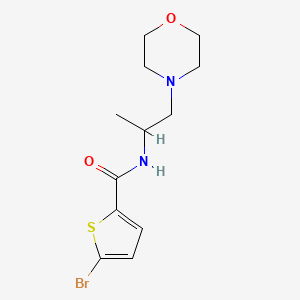
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
